molecular formula C5H8O3S B3056704 3-Methoxy-2,3-dihydro-1lambda6-thiophene-1,1-dione CAS No. 7353-90-4

3-Methoxy-2,3-dihydro-1lambda6-thiophene-1,1-dione

Cat. No.: B3056704
CAS No.: 7353-90-4
M. Wt: 148.18
InChI Key: BNKIBHSQTLZZFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methoxy-2,3-dihydro-1lambda6-thiophene-1,1-dione is a chemical compound with the molecular formula C5H8O3S and a molecular weight of 148.18 g/mol . . It is characterized by its unique structure, which includes a thiophene ring substituted with a methoxy group and a sulfone group.

Preparation Methods

The synthesis of 3-Methoxy-2,3-dihydro-1lambda6-thiophene-1,1-dione typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-methoxythiophene and suitable oxidizing agents.

    Reaction Conditions: The reaction conditions often involve the use of oxidizing agents like hydrogen peroxide or peracids to introduce the sulfone group into the thiophene ring.

    Industrial Production: Industrial production methods may involve continuous flow reactors to ensure efficient and scalable synthesis.

Chemical Reactions Analysis

3-Methoxy-2,3-dihydro-1lambda6-thiophene-1,1-dione undergoes various chemical reactions, including:

Scientific Research Applications

3-Methoxy-2,3-dihydro-1lambda6-thiophene-1,1-dione has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Methoxy-2,3-dihydro-1lambda6-thiophene-1,1-dione involves its interaction with specific molecular targets and pathways. The sulfone group in the compound can act as an electrophile, facilitating reactions with nucleophiles. Additionally, the methoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity .

Comparison with Similar Compounds

3-Methoxy-2,3-dihydro-1lambda6-thiophene-1,1-dione can be compared with other similar compounds, such as:

These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various scientific research fields.

Properties

IUPAC Name

3-methoxy-2,3-dihydrothiophene 1,1-dioxide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O3S/c1-8-5-2-3-9(6,7)4-5/h2-3,5H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNKIBHSQTLZZFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CS(=O)(=O)C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001245661
Record name Thiophene, 2,3-dihydro-3-methoxy-, 1,1-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001245661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7353-90-4
Record name Thiophene, 2,3-dihydro-3-methoxy-, 1,1-dioxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7353-90-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Thiophene, 2,3-dihydro-3-methoxy-, 1,1-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001245661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-methoxy-2,3-dihydro-1lambda6-thiophene-1,1-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Methoxy-2,3-dihydro-1lambda6-thiophene-1,1-dione
Reactant of Route 2
3-Methoxy-2,3-dihydro-1lambda6-thiophene-1,1-dione
Reactant of Route 3
Reactant of Route 3
3-Methoxy-2,3-dihydro-1lambda6-thiophene-1,1-dione
Reactant of Route 4
Reactant of Route 4
3-Methoxy-2,3-dihydro-1lambda6-thiophene-1,1-dione
Reactant of Route 5
3-Methoxy-2,3-dihydro-1lambda6-thiophene-1,1-dione
Reactant of Route 6
Reactant of Route 6
3-Methoxy-2,3-dihydro-1lambda6-thiophene-1,1-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.